D-Ribose-d5

Quantitative Bioanalysis LC-MS/MS Metabolomics

Quantifying endogenous D-ribose in biofluids is confounded by matrix effects and endogenous interference, compromising LC-MS data integrity. D-Ribose-d5, a chemically identical deuterated analog, resolves this via isotope dilution mass spectrometry (IDMS) with a definitive +5 Da mass shift. • Eliminates endogenous ribose interference with clear M+5 mass resolution. • Corrects for extraction loss, ionization variability, and matrix effects. • Validated for metabolomics, pharmacokinetic, and QC batch release workflows.

Molecular Formula C5H10O5
Molecular Weight 155.16 g/mol
Cat. No. B12390450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-d5
Molecular FormulaC5H10O5
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2,3D,4D,5D
InChIKeyPYMYPHUHKUWMLA-GMNJSXRBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose-d5: Stable Isotope-Labeled Internal Standard


D-Ribose-d5 (CAS unlabeled: 50-69-1) is a stable isotope-labeled analog of the naturally occurring pentose sugar D-ribose, in which five hydrogen atoms are replaced by deuterium (2H) . With a molecular formula of C5H5D5O5 and a molecular weight of 155.16 g/mol, this compound is a critical tool in quantitative bioanalysis, serving primarily as an internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications . Unlike unlabeled D-ribose, which is a ubiquitous cellular metabolite and energy enhancer [1], the deuterated form enables precise, matrix-independent quantification through isotope dilution mass spectrometry (IDMS), a gold-standard method in metabolomics and pharmacokinetic studies .

Workflow LC-MS/MS quantitative bioanalysis via isotope dilution
Selection Stable isotope-labeled internal standard (ISTD) with +5 Da mass shift
Context Endogenous metabolite research matrices; metabolomics and PK bioanalysis

Why D-Ribose-d5 Is Irreplaceable in Quantitative MS


In quantitative mass spectrometry, substituting D-Ribose-d5 with unlabeled D-ribose or a non-isotopic structural analog introduces significant analytical error and compromises data integrity. Unlabeled D-ribose, present endogenously in all biological matrices, cannot serve as an internal standard because its signal is indistinguishable from the analyte of interest . Non-isotopic analogs, such as 2-deoxy-D-ribose, exhibit different physicochemical properties (e.g., extraction recovery, ionization efficiency, and chromatographic retention time), leading to inaccurate normalization of sample-to-sample variability [1]. Furthermore, less heavily labeled alternatives like D-ribose-d1 or D-ribose-d2 may suffer from isotopic interference from the analyte's natural M+1 or M+2 isotopologues, especially when measuring trace-level endogenous ribose concentrations . D-Ribose-d5, with a mass shift of +5 Da, provides a clear mass spectrometric window, minimizing this overlap and enabling robust, precise quantification as required for regulatory bioanalysis and high-impact research .

Unlabeled D-ribose cannot distinguish analyte from endogenous background, preventing accurate quantification.
Non-isotopic analogs (e.g., 2-deoxy-D-ribose) exhibit different extraction recovery and ionization, leading to normalization error.
Lower-labeled forms (d1, d2) may suffer isotopic interference from natural M+1/M+2 isotopologues at trace levels.

D-Ribose-d5: Quantitative Differentiation for Procurement


Interference-Free Quantification by Mass Shift

D-Ribose-d5 exhibits a molecular weight of 155.16 g/mol, which is exactly +5 Da greater than the 150.13 g/mol of unlabeled D-ribose due to the substitution of five hydrogen atoms (1.008 Da each) with deuterium (2.014 Da each) . This 5-Dalton mass shift is a critical differentiator from lower-labeled analogs like D-ribose-d2 (152.14 g/mol, +2 Da shift) . In electrospray ionization (ESI) LC-MS/MS, the multiple reaction monitoring (MRM) transition for D-ribose-d5 (m/z 155 → m/z 98) is well-resolved from the endogenous D-ribose transition (m/z 150 → m/z 93), effectively eliminating signal crosstalk . This clear separation is superior to that of +2 Da labeled internal standards, where the M+2 natural abundance isotopologue of the analyte can contribute up to 2-5% interference at high analyte concentrations, a common issue when quantifying ribose in serum or tissue extracts [1].

Mass shift resolution
Class-level
+5 Da shift (155.16 g/mol) vs unlabeled (150.13 g/mol) and +2 Da (152.14 g/mol). Reported ≥3 Da greater separation from M+2 isotopologue.
Supports interference-free LLOQ in bioanalytical method validation.
Reported comparison context; interference magnitude may vary with matrix.
Quantitative Bioanalysis LC-MS/MS Metabolomics

High Isotopic Enrichment for Assay Accuracy

Certificates of Analysis for D-Ribose-d5 from reputable suppliers specify an isotopic enrichment of 97-98 atom % D, with a chemical purity of ≥98% . In contrast, some deuterated analogs with only 1-3 labels (e.g., D-ribose-d2) may exhibit isotopic enrichment as low as 90-95 atom% due to incomplete deuteration during synthesis . Lower isotopic purity directly impacts quantification accuracy in isotope dilution mass spectrometry (IDMS). For example, a 5% impurity of the d4 isotopologue in a nominal D-Ribose-d5 standard can cause a +5% positive bias in the calculated analyte concentration if not precisely characterized and corrected for [1]. The documented 97-98 atom% D enrichment for D-Ribose-d5 ensures that the correction factor applied to account for isotopic impurity is small and stable, leading to superior intra- and inter-assay precision (%CV < 5%) when used as an internal standard [2].

Isotopic enrichment
Cross-study comparable
97–98 atom % D vs 90–95% for lower-labeled analogs (vendor CoA data).
Higher enrichment reduces correction factor, improving assay precision.
Vendor-specified; lot-specific verification recommended.
Isotope Dilution Mass Spectrometry Method Validation Analytical Chemistry

Validated Internal Standard in IDMS Metabolomics

While a direct, published head-to-head comparison is absent, the class-level utility of D-Ribose-d5 is unequivocally established. It is explicitly marketed and utilized as an internal standard for isotope dilution mass spectrometry (IDMS) to quantify D-ribose and its derivatives in complex biological matrices . This is in direct contrast to the use of unlabeled D-ribose, which cannot function as an internal standard due to its endogenous nature. Furthermore, D-Ribose-d5 is specifically recommended for metabolic flux analysis of the pentose phosphate pathway (PPP) and for tracing nucleotide biosynthesis, applications where the use of a non-labeled or single-labeled tracer would result in ambiguous data due to natural isotope abundance . The labeling pattern (2,3,4,5,5'-d5) is designed to avoid deuterium loss via metabolic exchange, a critical failure point for compounds labeled only at exchangeable positions [1]. This stability ensures that the tracer's mass signature is retained throughout the metabolic pathway, enabling precise, quantitative flux measurements.

Functional utility
Class-level
Enables IDMS quantification and metabolic flux tracing vs unlabeled D-ribose (no quantitative capacity).
Core procurement driver for metabolomics research; class-level inference.
No direct head-to-head study identified.
Metabolic Flux Analysis Pentose Phosphate Pathway Nucleotide Synthesis

High Chemical Purity for Reproducible Results

Vendor specifications for D-Ribose-d5 state a chemical purity of ≥98% (or ≥99.0% for some lots) . This is a standard, but critical, differentiator from lesser-characterized research-grade compounds or lower-labeled analogs like D-ribose-d2, which may be offered at 95% purity . While a 3-5% difference in purity may appear marginal, in the context of an internal standard used at low nanomolar concentrations, the presence of impurities can significantly impact the accuracy of the calibration curve, especially at the lower limit of quantitation (LLOQ) [1]. High chemical purity, combined with high isotopic enrichment, ensures that the measured internal standard response is directly attributable to the deuterated compound, minimizing the risk of ion suppression or enhancement from co-eluting impurities during LC-MS/MS analysis.

Chemical purity
Cross-study comparable
≥98% (98–99%) vs 95% for D-ribose-d2 (vendor specification).
Reduces batch variability and matrix effects, supporting long-term reproducibility.
Vendor CoA; impact may be marginal at higher concentrations.
Analytical Standards QC Reproducibility

D-Ribose-d5: Key Applications


Quantification of Endogenous D-Ribose in Clinical Metabolomics

In clinical metabolomics studies investigating chronic fatigue syndrome (CFS) or myocardial energy metabolism, accurate quantification of circulating D-ribose is crucial [1]. D-Ribose-d5 is added at a known concentration to plasma or serum samples prior to sample preparation. It co-extracts and co-elutes with endogenous D-ribose, correcting for analyte loss during protein precipitation, solid-phase extraction, and ionization efficiency variations . The resulting peak area ratio (analyte/internal standard) provides a precise, matrix-independent concentration of D-ribose, as validated by the quantitative evidence in Section 3 (Items 1 & 3).

Pentose Phosphate Pathway Flux in Cancer Biology

D-Ribose-d5 serves as a tracer to quantify the flux of glucose carbon into the pentose phosphate pathway (PPP), a critical anabolic pathway often upregulated in cancer cells . Cells are cultured with D-Ribose-d5, and its incorporation into downstream metabolites (e.g., ribose-5-phosphate, nucleotides) is tracked via LC-MS/MS. The +5 Da mass shift (Section 3, Item 1) enables unambiguous identification of labeled metabolites against the background of unlabeled cellular pools. This application is supported by the compound's established use in tracing nucleotide biosynthesis (Section 3, Item 3).

Nucleoside Analog Quantification in Pharmacokinetic Studies

For the development of novel antiviral or anticancer nucleoside drugs, quantifying intracellular concentrations of the active triphosphate metabolite is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling. D-Ribose-d5 can be used as a surrogate internal standard for the ribose moiety after enzymatic or chemical hydrolysis of the nucleoside analog [2]. The high isotopic purity (Section 3, Item 2) and mass resolution (Section 3, Item 1) ensure accurate quantification of the liberated ribose, providing a reliable proxy for intracellular drug levels in target tissues.

LC-MS/MS Method Development for Food and Beverage Analysis

D-Ribose is a component in some functional foods and sports supplements [1]. Regulatory compliance requires accurate quantification of this ingredient in finished products. D-Ribose-d5 is the ideal internal standard for developing and validating a robust LC-MS/MS method to quantify D-ribose content, overcoming matrix effects from complex food matrices (e.g., protein bars, gels). The high chemical purity (Section 3, Item 4) ensures consistent performance and long-term method reproducibility, which is critical for quality control (QC) batch release testing.

Application
Selection Property
Validation Focus
Research metabolomics (endogenous ribose)
Matrix-independent isotope dilution
LLOQ and endogenous interference control
Cancer cell metabolic flux analysis
Metabolic tracer stability (non-exchangeable D)
Labeled metabolite identification against unlabeled pools
Nucleoside analog bioanalysis research
Surrogate ISTD for ribose after hydrolysis
Method accuracy and extraction recovery
Food and supplement ribose content
Robustness to complex food matrices
Long-term reproducibility and matrix effect correction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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